molecular formula C14H9ClO2 B5198780 3-(4-chlorophenyl)-2-benzofuran-1(3H)-one

3-(4-chlorophenyl)-2-benzofuran-1(3H)-one

Cat. No. B5198780
M. Wt: 244.67 g/mol
InChI Key: SUSCNWIPCFTMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-2-benzofuran-1(3H)-one, also known as CPBF, is a synthetic compound that belongs to the benzofuran class of chemicals. It has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.

Scientific Research Applications

3-(4-chlorophenyl)-2-benzofuran-1(3H)-one has been the subject of extensive scientific research due to its potential applications in various fields. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. 3-(4-chlorophenyl)-2-benzofuran-1(3H)-one has also been investigated for its potential use as a molecular probe in biochemistry and as a building block in organic synthesis.

Mechanism of Action

The exact mechanism of action of 3-(4-chlorophenyl)-2-benzofuran-1(3H)-one is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-2-benzofuran-1(3H)-one has been shown to exhibit a range of biochemical and physiological effects in various experimental models. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases, such as arthritis and colitis. 3-(4-chlorophenyl)-2-benzofuran-1(3H)-one has also been shown to exhibit anti-cancer effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 3-(4-chlorophenyl)-2-benzofuran-1(3H)-one has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

3-(4-chlorophenyl)-2-benzofuran-1(3H)-one has several advantages for use in laboratory experiments, including its stability, ease of synthesis, and low toxicity. However, there are also some limitations to its use, including its relatively low solubility in water and its potential for non-specific binding to proteins and other molecules.

Future Directions

There are several potential future directions for research on 3-(4-chlorophenyl)-2-benzofuran-1(3H)-one. One area of interest is the development of novel 3-(4-chlorophenyl)-2-benzofuran-1(3H)-one derivatives with improved pharmacological properties, such as increased solubility and specificity. Another area of interest is the investigation of 3-(4-chlorophenyl)-2-benzofuran-1(3H)-one's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Finally, further research is needed to fully elucidate the mechanism of action of 3-(4-chlorophenyl)-2-benzofuran-1(3H)-one and its effects on various signaling pathways and enzymes in the body.

properties

IUPAC Name

3-(4-chlorophenyl)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO2/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(16)17-13/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSCNWIPCFTMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A five-liter, 3-neck flask fitted with a reflux condensor and drying tube, an air-driven stirring blade, and thermometer and temperature controller was charged with 2-(4'-chlorobenzoyl)benzoic acid (130.3 grams; 0.5 mol), zinc dust (490.3 g; 7.5 gram-atom), glacial acetic acid (2500 milliliters (ml)), and water (500 ml). The resulting mixture was heated, with stirring, under reflux temperatures (about 105° C.) for about 2 hours. The acetic acid solution was then decanted from the zinc and poured into 4 liters of cold water and the resulting white, fluffy needles were collected by filtration and dried at 60° C. at 10 mm of pressure for 14 hours. As a result of such operations, the desired 3-(4'-chlorophenyl)phthalide compound of Formula I was obtained in a yield of about 88%. Recrystallization from ethanol gave a purified product having an m.p. of 123.5°-124° C. as compared to a literature reference (Rec. Trav. Chim., 82, 801-805 (1963)) of 122°-125° C.
Quantity
130.3 g
Type
reactant
Reaction Step One
Quantity
2500 mL
Type
reactant
Reaction Step One
Name
Quantity
490.3 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

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